2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a hydroxy group at the 2-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from 2-aminopyridine and a suitable formamide derivative, the pyrido[3,2-d]pyrimidine core can be constructed via a condensation reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under conditions that facilitate electrophilic substitution.
Hydroxylation: The hydroxy group at the 2-position can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyrimidine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a reduced pyrimidine or pyridine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The hydroxy group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyrido[3,2-d]pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Hydroxy-6-chloropyrido[3,2-d]pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Hydroxy-6-phenylpyrido[3,2-d]pyrimidin-4(3H)-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C8H4F3N3O2 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5(13-4)6(15)14-7(16)12-3/h1-2H,(H2,12,14,15,16) |
InChI Key |
MLFOMICYMYTAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)NC2=O)C(F)(F)F |
Origin of Product |
United States |
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